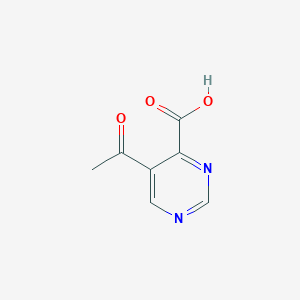
5-Acetylpyrimidine-4-carboxylic acid
描述
5-Acetylpyrimidine-4-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H6N2O3 and its molecular weight is 166.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Pharmaceutical Applications
Antiviral and Antimicrobial Activity
5-Acetylpyrimidine-4-carboxylic acid has been investigated for its potential antiviral properties. Research indicates that derivatives of this compound exhibit inhibitory effects against certain viral enzymes, making them candidates for antiviral drug development. For instance, structural analogs have shown activity against the A3G enzyme, which is implicated in viral pathogenesis .
Enzyme Inhibition Studies
Studies have highlighted the compound's role as an inhibitor of specific enzymes involved in bacterial metabolism. Inhibitors derived from this compound have been synthesized and tested against BasE, an enzyme crucial for siderophore biosynthesis in pathogenic bacteria like Acinetobacter baumannii. These inhibitors demonstrated significant binding affinity, suggesting potential for developing new antibacterial agents .
Synthetic Chemistry
Building Block in Organic Synthesis
The compound is frequently used as a precursor in the synthesis of more complex heterocyclic compounds. Its reactivity allows for various transformations that yield structurally diverse products suitable for pharmaceutical applications. For example, it can undergo condensation reactions to form substituted pyrimidines that possess enhanced biological activities .
Case Study: Synthesis of Antimicrobial Agents
A notable case involved the synthesis of new antimicrobial agents utilizing this compound as a starting material. By modifying the carboxylic acid group, researchers were able to create derivatives with improved efficacy against resistant bacterial strains .
Material Science
Functional Materials Development
In material science, this compound has been explored for its potential to form coordination complexes with metal ions. These complexes can exhibit unique electronic properties, making them suitable for applications in organic electronics and catalysis.
Case Study: Metal Complexes
Research has shown that metal complexes formed with this compound display enhanced catalytic activity in various chemical reactions, including oxidation and reduction processes. Such properties are beneficial for developing new catalysts in industrial applications .
Table of Applications
Conclusions and Future Directions
The diverse applications of this compound underscore its significance in both pharmaceutical and synthetic chemistry domains. Ongoing research aims to further explore its potential as a therapeutic agent and a versatile building block in organic synthesis. Future studies may focus on optimizing its derivatives to enhance biological activity and reduce toxicity, paving the way for innovative drug development.
属性
CAS 编号 |
133510-36-8 |
|---|---|
分子式 |
C7H6N2O3 |
分子量 |
166.13 g/mol |
IUPAC 名称 |
5-acetylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C7H6N2O3/c1-4(10)5-2-8-3-9-6(5)7(11)12/h2-3H,1H3,(H,11,12) |
InChI 键 |
HOFDMRIORCOHPZ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CN=CN=C1C(=O)O |
规范 SMILES |
CC(=O)C1=CN=CN=C1C(=O)O |
同义词 |
4-Pyrimidinecarboxylicacid,5-acetyl-(9CI) |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













